molecular formula C12H15N5 B13757288 Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- CAS No. 60560-22-7

Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-

Cat. No.: B13757288
CAS No.: 60560-22-7
M. Wt: 229.28 g/mol
InChI Key: UVQIHZIOZJMHRT-UHFFFAOYSA-N
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Description

Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and are found in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by its unique structure, which includes a cyano group, a cyclopentyl group, and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides can react with derivatized amines to form guanidines .

Industrial Production Methods

Industrial production of guanidines often employs similar methods but on a larger scale. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines . This method provides a convenient and scalable approach to producing N,N’-disubstituted guanidines.

Chemical Reactions Analysis

Types of Reactions

Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary but often involve mild temperatures and pressures to ensure the stability of the guanidine structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted guanidines, depending on the nucleophiles or electrophiles used .

Properties

CAS No.

60560-22-7

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine

InChI

InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17)

InChI Key

UVQIHZIOZJMHRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2

Origin of Product

United States

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